molecular formula C9H14O2 B14399061 6-Ethenylbicyclo[2.2.1]heptane-2,7-diol CAS No. 88404-76-6

6-Ethenylbicyclo[2.2.1]heptane-2,7-diol

Cat. No.: B14399061
CAS No.: 88404-76-6
M. Wt: 154.21 g/mol
InChI Key: NZCRRRQPRGLCHN-UHFFFAOYSA-N
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Description

6-Ethenylbicyclo[221]heptane-2,7-diol is a bicyclic compound with a unique structure that includes an ethenyl group and two hydroxyl groups This compound is part of the larger family of bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenylbicyclo[2.2.1]heptane-2,7-diol can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched compounds.

Another method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product using metallic sodium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification and isolation of the desired product. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethenylbicyclo[2.2.1]heptane-2,7-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

6-Ethenylbicyclo[2.2.1]heptane-2,7-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Ethenylbicyclo[2.2.1]heptane-2,7-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group can participate in various chemical reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethenylbicyclo[221]heptane-2,7-diol is unique due to its combination of an ethenyl group and two hydroxyl groups within a bicyclic framework

Properties

CAS No.

88404-76-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

6-ethenylbicyclo[2.2.1]heptane-2,7-diol

InChI

InChI=1S/C9H14O2/c1-2-5-3-6-4-7(10)8(5)9(6)11/h2,5-11H,1,3-4H2

InChI Key

NZCRRRQPRGLCHN-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC2CC(C1C2O)O

Origin of Product

United States

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